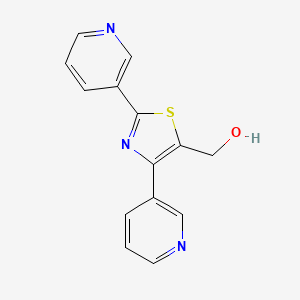

(2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11N3OS |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

(2,4-dipyridin-3-yl-1,3-thiazol-5-yl)methanol |

InChI |

InChI=1S/C14H11N3OS/c18-9-12-13(10-3-1-5-15-7-10)17-14(19-12)11-4-2-6-16-8-11/h1-8,18H,9H2 |

InChI Key |

MOJMDOMMVOJJKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(SC(=N2)C3=CN=CC=C3)CO |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2,4 Di Pyridin 3 Yl Thiazol 5 Yl Methanol

Retrosynthetic Analysis and Key Precursors for the Thiazole (B1198619) Core

A retrosynthetic analysis of (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol reveals several potential disconnection points. The most common and direct approach for constructing the thiazole ring is the Hantzsch thiazole synthesis. chemhelpasap.comnih.gov This methodology involves the condensation of an α-halocarbonyl compound with a thioamide.

Applying this strategy to the target molecule, the thiazole core can be disconnected as shown in Figure 1. This retrosynthesis suggests two primary precursors:

Pyridine-3-carbothioamide (Thioamide component): This precursor provides the N3, C2, and the attached pyridin-3-yl group of the thiazole ring.

An α-halo carbonyl compound: This component must contain the C4, C5, the pyridin-3-yl group at C4, and the hydroxymethyl group (or its precursor) at C5. A suitable precursor would be an α-haloketone or an α-halo-β-ketoester. For instance, ethyl 2-chloro-3-oxo-3-(pyridin-3-yl)propanoate serves as a viable starting material. The ester group at the C5 position can be subsequently reduced to the required hydroxymethyl group.

Figure 1: Retrosynthetic Analysis of this compound

Design and Synthesis of Structural Analogues and Derivatives of 2,4 Di Pyridin 3 Yl Thiazol 5 Yl Methanol

Chemical Modifications of the 5-Hydroxymethyl Moiety

The 5-hydroxymethyl group is a prime site for chemical derivatization, allowing for the introduction of a variety of functional groups through well-established synthetic transformations.

The hydroxyl group can be readily converted into esters and ethers to modulate the lipophilicity and steric profile of the molecule.

Esterification: Standard esterification procedures can be employed to introduce a range of acyl groups. For instance, reaction with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding acetate (B1210297) ester. Similarly, coupling with various carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can produce a diverse library of ester derivatives.

Table 1: Representative Esterification Reactions

| Reactant | Reagent | Product |

| (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol | Acetic Anhydride, Pyridine | (2,4-Di(pyridin-3-yl)thiazol-5-yl)methyl acetate |

| This compound | Benzoic Acid, DCC | (2,4-Di(pyridin-3-yl)thiazol-5-yl)methyl benzoate |

Etherification: The synthesis of ether derivatives can be achieved through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to furnish the desired ether.

Table 2: Representative Etherification Reactions

| Reactant | Reagent | Product |

| This compound | 1. NaH 2. Methyl Iodide | 5-(Methoxymethyl)-2,4-di(pyridin-3-yl)thiazole |

| This compound | 1. NaH 2. Benzyl Bromide | 5-(Benzyloxymethyl)-2,4-di(pyridin-3-yl)thiazole |

The primary alcohol of the 5-hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, providing access to a different class of functionalized analogues.

Oxidation to Aldehyde: Selective oxidation to the aldehyde, (2,4-Di(pyridin-3-yl)thiazol-5-yl)carbaldehyde, can be accomplished using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an appropriate solvent like dichloromethane. These reagents are known to minimize over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), can be utilized to directly convert the hydroxymethyl group to a carboxylic acid, yielding 2,4-di(pyridin-3-yl)thiazole-5-carboxylic acid. This derivative offers a handle for further modifications, such as amide bond formation. Research has shown that heteroaryl-substituted thiazole-5-carboxylic acid derivatives can be synthesized, for instance, by the Hantzsch reaction of a thioamide with an appropriate keto-ester followed by hydrolysis of the ester group. farmaciajournal.com

Structural Diversification of the Pyridine Rings

The synthesis of analogues bearing pyridin-2-yl or pyridin-4-yl substituents in place of the pyridin-3-yl groups can be achieved by employing the appropriate isomeric starting materials in the thiazole (B1198619) ring formation. The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole core. researchgate.net This typically involves the condensation of a thioamide with an α-haloketone.

For the synthesis of the (2,4-di(pyridin-2-yl)thiazol-5-yl)methanol, picolinamide (B142947) (pyridin-2-carboxamide) would be converted to the corresponding thioamide, which would then be reacted with a suitable α-haloketone bearing a pyridin-2-yl group. Similarly, for the pyridin-4-yl analogue, isonicotinamide (B137802) would be the starting precursor. The resulting thiazole can then be further functionalized to introduce the 5-hydroxymethyl group if not already incorporated in the synthetic scheme. For example, a 5-carboxyethyl group can be reduced to the corresponding alcohol. Studies have reported the synthesis of 2,5-di(pyridin-2-yl)thiazolo[5,4-d]thiazole, demonstrating the feasibility of incorporating pyridin-2-yl moieties into thiazole-containing systems. mdpi.com

Table 3: Starting Materials for Isomeric Pyridyl Analogues via Hantzsch Synthesis

| Target Analogue | Key Pyridine Starting Material |

| (2,4-Di(pyridin-2-yl)thiazol-5-yl)methanol | Picolinamide |

| (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol | Isonicotinamide |

Introducing substituents onto the pyridine rings can fine-tune the electronic and steric characteristics of the molecule. This can be accomplished either by using appropriately substituted pyridine derivatives as starting materials in the thiazole synthesis or by direct functionalization of the pre-formed di-pyridyl thiazole scaffold.

Standard electrophilic aromatic substitution reactions on the pyridine rings can be challenging due to the electron-deficient nature of the pyridine nucleus. However, under certain conditions, reactions such as nitration or halogenation can be achieved, often requiring harsh conditions. A more versatile approach involves the use of modern cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki or Stille coupling can be employed if a halo-substituted pyridine precursor is used in the initial synthesis. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. Transition-metal-catalyzed C-H activation is another powerful strategy for the direct functionalization of pyridine rings. researchgate.net

Modifications to the Thiazole Core

While the thiazole ring is generally a stable aromatic system, it can undergo certain chemical transformations, allowing for further structural diversification.

Electrophilic substitution on the thiazole ring typically occurs at the C5 position due to its higher electron density. pharmaguideline.com However, in the parent compound, this position is already substituted. Electrophilic attack at other positions is less favorable but might be possible under forcing conditions or with highly activated electrophiles.

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is also a possibility, particularly if a suitable leaving group, such as a halogen, is present on the ring. The C2 position of the thiazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com The synthesis of a 2-halo-4-(pyridin-3-yl)thiazole precursor could potentially allow for the displacement of the halide with various nucleophiles, introducing diversity at this position.

Another approach for modifying the thiazole core involves metal-catalyzed cross-coupling reactions. If a bromo or iodo substituent is introduced onto the thiazole ring, it can serve as a handle for Suzuki, Sonogashira, or Heck coupling reactions, enabling the attachment of a wide range of substituents. Recent advancements in C-H activation of azoles also provide a direct route to functionalize the thiazole ring without the need for pre-installed leaving groups. mdpi.com

Bioisosteric Replacements of the Thiazole Sulfur or Nitrogen

Bioisosterism, the practice of substituting an atom or a group of atoms with another that possesses similar physical and chemical properties, is a cornerstone of drug design. In the context of the this compound scaffold, the thiazole ring is a prime target for such modifications to modulate activity, selectivity, and pharmacokinetic properties.

One potential bioisosteric replacement for the thiazole ring involves the substitution of the sulfur atom with selenium, yielding a selenazole derivative. This substitution can subtly alter the electronic and steric characteristics of the molecule, potentially leading to differential interactions with biological targets. The synthesis of such selenazoles can be achieved through established methods, for instance, by reacting a corresponding selenoamide with an α-haloketone.

Furthermore, the entire thiazole moiety can be replaced with other five-membered heterocyclic rings. For instance, in a study on substituted di(pyridin-2-yl) systems, various thiadiazole, oxadiazole, and triazole cores were explored as bioisosteres for a thiazole ring. mdpi.com This suggests that analogues of this compound incorporating these alternative heterocycles could be synthesized to probe the importance of the thiazole scaffold for its biological activity. For example, 1,2,4-thiadiazole (B1232254) or 1,3,4-oxadiazole (B1194373) derivatives could be pursued. The synthesis of these analogues would involve the appropriate heterocyclic precursors. For instance, 1,2,4-thiadiazoles can be synthesized via the cyclization of an amidine with an isothiocyanate. acs.org

Thiophene (B33073) has also been considered as a bioisostere for thiazole. lookchem.com The synthesis of a thiophene analogue of this compound would provide insights into the role of the nitrogen atom in the thiazole ring.

The following table summarizes potential bioisosteric replacements for the thiazole ring in this compound:

| Original Moiety | Bioisosteric Replacement | Potential Synthetic Route |

| Thiazole | Selenazole | Reaction of a selenoamide with an α-haloketone |

| Thiazole | 1,2,4-Thiadiazole | Cyclization of an amidine with an isothiocyanate acs.org |

| Thiazole | 1,3,4-Oxadiazole | Oxidative cyclization of an acylhydrazone |

| Thiazole | Triazole | Huisgen cycloaddition of an azide (B81097) and an alkyne |

| Thiazole | Thiophene | Gewald reaction |

Ring Fusion Strategies

Ring fusion is a synthetic strategy that involves the annulation of an additional ring onto an existing molecular scaffold. This approach can lead to more rigid and conformationally constrained analogues, which can enhance binding affinity and selectivity for a biological target. For the this compound core, several ring fusion strategies can be envisioned.

One common approach is the synthesis of thiazolo[5,4-d]pyrimidines. This can be achieved by reacting a 5-aminothiazole derivative with a suitable one-carbon synthon, such as a carboxylic acid or its derivative. nih.gov Starting with a 5-amino-2,4-di(pyridin-3-yl)thiazole, a range of substituted thiazolo[5,4-d]pyrimidines could be generated.

Another strategy involves the fusion of a pyridine ring to the thiazole core, leading to a thieno[2,3-b]pyridine-like system. The synthesis of such fused systems often involves intramolecular cyclization reactions of appropriately functionalized thiazole precursors. researchgate.net

The following table outlines potential ring fusion strategies for the this compound scaffold:

| Fused Ring System | General Synthetic Approach |

| Thiazolo[5,4-d]pyrimidine (B3050601) | Cyclization of a 5-aminothiazole with a one-carbon synthon nih.gov |

| Thiazolo[3,2-a]pyrimidine | Reaction of a 2-aminothiazole (B372263) with a β-ketoester |

| Thieno[2,3-b]pyridine | Intramolecular cyclization of a functionalized thiazole |

Combinatorial Approaches to Generate Libraries of this compound Derivatives

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds, facilitating the exploration of SAR. Both solid-phase and solution-phase combinatorial strategies can be applied to the synthesis of derivatives of this compound.

Solution-Phase Combinatorial Synthesis:

A straightforward approach to generating a library of analogues is through the parallel synthesis of 2-aminothiazoles. nih.gov This can be achieved by reacting a library of α-haloketones with a variety of thioureas in a multi-well plate format. For the synthesis of derivatives of this compound, one could envision a library synthesis where different substituted pyridin-3-yl α-bromoketones are reacted with various N-substituted thioureas. The resulting 2-amino-4-(pyridin-3-yl)thiazole derivatives could then be further functionalized.

Solid-Phase Combinatorial Synthesis:

Solid-phase synthesis offers advantages in terms of ease of purification and automation. A potential solid-phase strategy for the synthesis of a library of this compound derivatives could involve immobilizing a building block on a solid support. For example, a resin-bound thiourea (B124793) could be reacted with a solution of a pyridin-3-yl α-bromoketone. researchgate.netresearchgate.net Subsequent diversification could be achieved by reacting the resin-bound thiazole with a variety of reagents before cleavage from the solid support.

A hypothetical solid-phase synthesis of a library of this compound derivatives is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Immobilization | Attachment of a suitable linker to a solid support, followed by reaction with thiourea. |

| 2 | Thiazole Formation | Reaction of the resin-bound thiourea with a pyridin-3-yl α-bromoketone. |

| 3 | Diversification 1 | Suzuki or Stille coupling with a library of boronic acids or stannanes to introduce diversity at the 2-position of the thiazole. |

| 4 | Diversification 2 | Acylation, alkylation, or sulfonylation of the 5-hydroxymethyl group. |

| 5 | Cleavage | Release of the final compounds from the solid support. |

These combinatorial approaches would allow for the systematic modification of the pyridinyl rings, the thiazole core, and the methanol (B129727) moiety, enabling a comprehensive exploration of the chemical space around the this compound scaffold.

Structure Activity Relationship Sar Studies of 2,4 Di Pyridin 3 Yl Thiazol 5 Yl Methanol and Its Analogues

Elucidating the Influence of the Hydroxymethyl Group on Biological Interactions

The hydroxymethyl group at the 5-position of the thiazole (B1198619) ring is a key functional group that can significantly influence the compound's interaction with biological targets. Its primary contribution is its ability to participate in hydrogen bonding. The oxygen and hydrogen atoms of the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with amino acid residues in the active site of a protein or enzyme. These hydrogen bonds can anchor the molecule in a specific orientation, enhancing its binding affinity and, consequently, its biological activity.

Furthermore, the hydroxymethyl group can serve as a scaffold for further modification. Bioisosteric replacement of the hydroxyl group with other functional groups, such as a methoxy or an amino group, can modulate the compound's hydrogen bonding capacity, steric profile, and metabolic stability, leading to altered biological activity. nih.govprinceton.edu The strategic modification of this group is a common strategy in lead optimization to improve potency and drug-like properties.

Table 1: Potential Interactions of the Hydroxymethyl Group

| Interaction Type | Potential Biological Consequence |

| Hydrogen Bond Donor | Enhanced binding affinity to target protein |

| Hydrogen Bond Acceptor | Stabilization of the ligand-receptor complex |

| Increased Polarity | Improved aqueous solubility |

| Site for Metabolism | Potential for phase I or phase II metabolism |

| Point of Modification | Amenable to chemical modification for SAR studies |

Impact of Pyridine (B92270) Ring Position and Substitution on Activity Profiles

The presence of two pyridine rings, specifically at the 2- and 4-positions of the thiazole core, is a defining feature of (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol. The position of the nitrogen atom within the pyridine ring is a critical determinant of the compound's electronic properties and its ability to interact with biological targets. The selection of the pyridin-3-yl isomer, as opposed to pyridin-2-yl or pyridin-4-yl, has significant implications for the molecule's vectoral properties and hydrogen bonding capabilities.

Research on related pyridinyl-thiazole derivatives has shown that the position of the pyridine nitrogen can dramatically influence biological activity. For example, studies on cytotoxic and antimicrobial agents have indicated that derivatives containing a 3-pyridyl moiety often exhibit enhanced activity compared to their 2-pyridyl or 4-pyridyl counterparts. acs.orgscielo.br This suggests that the specific orientation of the nitrogen atom in the 3-position allows for optimal interactions with the target, which may involve hydrogen bonding or metal coordination.

Table 2: Comparison of Pyridine Isomers and Their Potential Impact on Activity

| Pyridine Isomer | Position of Nitrogen | Potential Influence on Biological Activity |

| Pyridin-2-yl | ortho to thiazole linkage | Potential for chelation with metal ions in active sites; steric hindrance. |

| Pyridin-3-yl | meta to thiazole linkage | Specific hydrogen bonding interactions; favorable vector for binding. acs.orgscielo.br |

| Pyridin-4-yl | para to thiazole linkage | Altered dipole moment and long-range electronic effects. |

Contribution of the Thiazole Heterocycle to the Compound's Functional Characteristics

The thiazole ring serves as the central scaffold of this compound, providing a rigid framework that orients the pyridinyl and hydroxymethyl substituents in a specific spatial arrangement. Thiazole is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which impart unique electronic and physicochemical properties. The thiazole nucleus is a common feature in many biologically active compounds, including approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry. eurekaselect.comwisdomlib.orgglobalresearchonline.net

Furthermore, the thiazole ring is metabolically more stable than some other aromatic systems, which can be advantageous for developing drug candidates with improved pharmacokinetic profiles. The reactivity of the thiazole ring can also be modulated by the nature of its substituents. In the case of this compound, the electron-withdrawing nature of the two pyridin-3-yl groups influences the electron density of the thiazole core, which in turn affects its interactions with biological targets.

Conformational Analysis and its Implications for SAR

Understanding the bioactive conformation—the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target—is a key goal of conformational analysis. This knowledge is invaluable for the design of new analogues with improved activity. For example, introducing substituents that lock the molecule into its bioactive conformation can lead to a significant increase in potency by reducing the entropic penalty of binding.

Development of SAR Models for Targeted Biological Pathways

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for this compound and its analogues, it is possible to predict the activity of new, unsynthesized compounds and to gain a deeper understanding of the key structural features that govern their biological effects.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., partial charges, dipole moment), or steric (e.g., molecular volume, surface area). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed biological activity.

For pyridinyl-thiazole derivatives, QSAR models can help to elucidate the relative importance of the hydroxymethyl group, the position and substitution of the pyridine rings, and the properties of the thiazole core. For example, a QSAR model might reveal that a specific hydrogen bond donor or acceptor feature is crucial for activity, or that a certain range of lipophilicity is optimal. These models can then be used to virtually screen large libraries of compounds to identify those with the highest predicted activity, thereby prioritizing synthetic efforts. The development of pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity, is another valuable tool in this context. nih.gov

Biological Activity Profiling of 2,4 Di Pyridin 3 Yl Thiazol 5 Yl Methanol and Its Derivatives Excluding Human Clinical Data

In Vitro Screening for Antimicrobial Potential

The antimicrobial effects of various pyridine-thiazole derivatives have been evaluated, demonstrating a range of activities against pathogenic bacteria and fungi. These studies suggest that the core structure of (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol is a promising scaffold for the development of new antimicrobial agents.

A series of novel 2-(3-pyridyl)-4,5-disubstituted thiazoles has been synthesized and assessed for in vitro antimicrobial activity against a panel of ten bacterial and five fungal human pathogenic strains. nih.gov Among the tested compounds, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole demonstrated notable antibacterial efficacy, exhibiting twice the activity of ampicillin (B1664943) against Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 0.24 μg/mL. nih.gov Structure-activity relationship (SAR) analysis from this study indicated that increasing the size of the substituents at either the 4th or 5th position on the thiazole (B1198619) ring led to a decrease in antimicrobial activity. nih.gov

In another study, coumarin-linked thiazole and pyridine (B92270) derivatives were developed and tested for their antimicrobial properties. nih.gov One thiazole derivative with a 5-phenyl azo group showed high activity against two Gram-positive bacteria, Bacillus pumilus and Streptococcus faecalis, and was as effective as ciprofloxacin (B1669076) against the Gram-negative bacterium Enterobacter cloacae. nih.govresearchgate.net

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Staphylococcus epidermidis | 0.24 | nih.gov |

The antifungal potential of pyridine-thiazole derivatives has also been explored. The same 5-acetyl-4-methyl-2-(3-pyridyl)thiazole that showed significant antibacterial activity also displayed potent antifungal effects, with an MIC of 0.48 μg/mL against Geotricum candidum, which is equipotent to the standard antifungal drug Amphotericin B. nih.gov

Further research into coumarin-linked thiazoles revealed that a derivative with a phenyl hydrazo group at the 5-position of the thiazole nucleus had promising activity against Candida albicans. nih.gov While specific antiviral studies on this compound are not available, the thiazole ring is a component of the established antiviral drug Ritonavir (B1064), indicating the potential of this heterocyclic system in antiviral drug design. nih.gov

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Geotricum candidum | 0.48 | nih.gov |

Evaluation of Antiproliferative Activity Against Various Cell Lines

The antiproliferative properties of pyridine-thiazole derivatives have been extensively investigated, with many compounds showing potent activity against a variety of cancer cell lines. These findings highlight the potential of this chemical class in the development of novel anticancer therapeutics.

Several studies have demonstrated the cytotoxic effects of pyridine-thiazole hybrids against various human cancer cell lines. For instance, a series of new pyridine-linked thiazole derivatives were synthesized and evaluated for their in vitro anticancer activity. arabjchem.org Compounds 7 and 10 from this series showed promising activity against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines, with IC50 values ranging from 5.36 to 8.76 μM. arabjchem.org

In another study, thiazolo[5,4-d]pyrimidine (B3050601) derivatives were tested against a panel of eight cancer cell lines. nih.gov The N,N'-diethylamino-substituted analog, 4k , demonstrated significant antiproliferative activity against lung (NCI-H322 and A549), epidermal (A431), and glioblastoma (T98G) cancer cell lines, with IC50 values of 7.1, 1.4, 3.1, and 3.4 μM, respectively. nih.gov The morpholine-substituted analog 4a was active against human leukemia (HL-60) cells with an IC50 value of 8 μM. nih.gov

Furthermore, a study on thiazole derivatives reported that compound 4c was highly active against MCF-7 and HepG2 cell lines, with IC50 values of 2.57 ± 0.16 and 7.26 ± 0.44 µM, respectively, which were more potent than the standard drug Staurosporine. mdpi.com

| Compound | Cancer Cell Line | Cell Line Origin | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| Compound 7 | MCF-7 | Breast | 5.36 | arabjchem.org |

| Compound 7 | HepG2 | Liver | 6.14 | arabjchem.org |

| Compound 10 | MCF-7 | Breast | 5.84 | arabjchem.org |

| Compound 10 | HepG2 | Liver | 8.76 | arabjchem.org |

| Compound 4k | A549 | Lung | 1.4 | nih.gov |

| Compound 4k | T98G | Glioblastoma | 3.4 | nih.gov |

| Compound 4a | HL-60 | Leukemia | 8 | nih.gov |

| Compound 4c | MCF-7 | Breast | 2.57 ± 0.16 | mdpi.com |

| Compound 4c | HepG2 | Liver | 7.26 ± 0.44 | mdpi.com |

Research into the mechanisms of action of these antiproliferative compounds has revealed their ability to induce apoptosis (programmed cell death) in cancer cells. For example, compound 4k was found to induce apoptosis in A549 lung cancer cells at a concentration of 10 μM, as evidenced by an increase in the sub-G1 population in cell cycle analysis. nih.gov Similarly, compound 4a induced apoptosis in HL-60 leukemia cells at 20 μM and was also shown to cause mitochondrial potential loss. nih.gov

Further mechanistic studies involving Western blot analysis showed that compounds 4a and 4k led to the cleavage of PARP-1 and inhibition of procaspase-3, confirming their apoptosis-inducing activity. nih.gov Another study on thiazolyl-bis-pyrrolo[2,3-b]pyridines, which are structurally related to the di-pyridyl thiazole core, found that these compounds could induce apoptosis and block the cell cycle in the G2/M phase in HCT-116 colorectal cancer cells. mdpi.com

Enzyme Inhibition Studies

The pyridine-thiazole scaffold has been identified as a valuable pharmacophore for the design of enzyme inhibitors, with derivatives showing activity against a variety of enzymatic targets.

Thiazole- and benzothiazole-based organoselenium compounds have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. acs.org A benzothiazole-based selone demonstrated potent inhibition of mushroom tyrosinase with an IC50 value of 0.47 μM, which was nearly 50 times more potent than the standard inhibitor kojic acid. acs.org

In the context of cancer-related enzymes, certain phenylthiazolyl-7-azaindole derivatives, which share the thiazole-pyridine linkage, have been shown to inhibit the activity of cyclin-dependent kinase 1 (CDK1) with GI50 values below 1 μM. mdpi.com Additionally, a docking study of new functionalized pyridine-linked thiazole derivatives provided insights into their binding with Rho-associated protein kinase (ROCK-1), another target of interest in cancer therapy. arabjchem.org

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9, CDK4, CDK6)

Derivatives based on the thiazole-pyridine scaffold have emerged as significant inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of cancer, making them a key target for therapeutic development.

Research has identified 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as potent transcriptional CDK inhibitors, particularly targeting CDK7 and CDK9. researchgate.net One of the most selective compounds in a studied series, a 4-thiazol-2-anilinopyrimidine derivative, demonstrated an IC₅₀ of 7 nM for CDK9 and exhibited over 80-fold selectivity for CDK9 compared to CDK2. acs.org Further optimization led to transcriptional inhibitors like 3,4-dimethyl-5-[2-(4-piperazin-1-yl-phenylamino)-pyrimidin-4-yl]-3H-thiazol-2-one, which showed anticancer activity in animal models. researchgate.net

In the context of cell cycle regulation, N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6. nih.govbenthamdirect.com Medicinal chemistry efforts produced compounds that inhibit CDK4 and CDK6 with high potency and display strong antiproliferative effects across a panel of human cancer cell lines, including leukemia, breast, colon, and prostate cancers. nih.govacs.org These inhibitors function by blocking CDK4/6 kinase activity, which reduces the phosphorylation of the retinoblastoma (Rb) protein, thereby restoring cell cycle control and inhibiting tumor cell proliferation. researchgate.net

Table 1: CDK Inhibition by Thiazole Derivatives

| Compound Class | Target CDK(s) | Potency (IC₅₀ / Kᵢ) | Key Findings | Reference(s) |

| 4-Thiazol-2-anilinopyrimidine derivatives | CDK9 | IC₅₀ = 7 nM | Over 80-fold selectivity for CDK9 versus CDK2. | acs.org |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK7, CDK9 | Not specified | Characterized as transcriptional inhibitors. | researchgate.net |

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | CDK4, CDK6 | High potency (nanomolar range) | Excellent selectivity over other CDKs; potent antiproliferative activity. | nih.govacs.org |

| 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Kᵢ = 1 nM (CDK4), 34 nM (CDK6) | Orally bioavailable with remarkable selectivity; causes G1 cell cycle arrest. | benthamdirect.com |

Other Relevant Enzyme Targets (e.g., Xanthine (B1682287) Oxidase, α-Glucosidase)

Beyond CDKs, thiazole-based compounds have been investigated as inhibitors of other clinically relevant enzymes.

α-Glucosidase Inhibition: Derivatives incorporating both thiazole and imidazopyridine moieties have been synthesized and evaluated for their α-glucosidase inhibitory potential, an important target for managing type 2 diabetes. ebi.ac.uk Several compounds from a synthesized series showed significantly greater in vitro activity against the α-glucosidase enzyme than the reference drug, acarbose. For instance, compounds 4a , 4g , 4o , and 4p displayed IC₅₀ values of 5.57, 8.85, 7.16, and 10.48 µM, respectively. ebi.ac.uk Molecular docking studies suggest these compounds bind effectively within the active site of the enzyme. ebi.ac.uk

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. A series of 4-substituted and 4,5-disubstituted 2-pyridylimidazoles, which share structural similarities with dipyridinyl thiazoles, were evaluated for xanthine oxidase inhibition. nih.gov Two compounds, 2-(4-pyridyl)-4,5-dicyanoimidazole and 2-(4-pyridyl)-4-nitroimidazole, were found to be at least an order of magnitude more active than standard inhibitors, ranking them among the most potent known inhibitors of the enzyme at the time of the study. nih.gov

Table 2: Inhibition of Other Enzymes by Thiazole Derivatives

| Enzyme Target | Compound Class | Potency (IC₅₀) | Key Findings | Reference(s) |

| α-Glucosidase | Imidazopyridine-thiazole derivatives | 5.57 - 10.48 µM | Superior in vitro activity compared to the standard drug, acarbose. | ebi.ac.uk |

| Xanthine Oxidase | 2-Pyridylimidazole derivatives | Not specified (Potency described as >10x standard) | Among the most potent inhibitors of the enzyme known. | nih.gov |

Receptor Binding and Modulation Assays in Non-Human Systems

Thiazole derivatives have been shown to interact with various G protein-coupled receptors (GPCRs) and other receptor systems in non-human experimental setups.

Adenosine (B11128) Receptors: N-[4-(2-pyridyl)thiazol-2-yl]benzamides have been developed as adenosine receptor antagonists, showing affinities in the micromolar range. nih.gov Further studies on related thiadiazole series identified potent and selective antagonists for the adenosine A₁ receptor (Kᵢ value of 7 nM) and A₃ receptor (Kᵢ value of 82 nM). acs.orgnih.gov

Cannabinoid Receptors: Novel thiazole and benzothiazole (B30560) derivatives have been synthesized and evaluated for their binding affinity to cannabinoid receptors CB1 and CB2. A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides showed high affinity and selectivity for CB2 receptors, with Kᵢ values in the picomolar to low nanomolar range and up to 429-fold selectivity over CB1 receptors. ebi.ac.uknih.gov These compounds also acted as functional agonists in cellular assays. researchgate.net

Opioid Receptors: Thiazole-piperazine derivatives have been synthesized and evaluated for antinociceptive activity, with mechanistic studies suggesting involvement of the opioidergic system. mdpi.com Molecular docking studies supported significant interactions between the active compounds and µ- and δ-opioid receptors. mdpi.com

GABA-A Receptors: Seeking isosteric analogs of imidazopyridine drugs, researchers developed novel ligands based on imidazo[2,1-b]thiazoles and benzo[d]imidazo[2,1-b]thiazoles. These compounds were characterized as active agents at the benzodiazepine-binding site of the GABA-A receptor, acting as positive allosteric modulators. nih.gov

Investigation of Anti-inflammatory Responses in Cellular or Animal Models

The anti-inflammatory potential of thiazole and pyridine-containing derivatives has been demonstrated in various preclinical models.

A series of 2-pyridyl-2-thiobenzothiazole compounds were investigated using in vitro methods, with (3-carboxy-2-pyridyl)-2-thiobenzothiazole showing the most potent anti-inflammatory activity, being 1.34 times more active than the reference drug indomethacin. acs.org Similarly, newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives demonstrated considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some compounds approaching or exceeding the activity of ibuprofen. researchgate.net

Another study evaluated pyridine- and thiazole-based hydrazides for their in vitro anti-inflammatory activity by assessing their ability to inhibit heat-induced protein denaturation. mdpi.commdpi.com The compounds showed inhibition with IC₅₀ values ranging from 46.29 to 100.60 μg/mL. nih.govmdpi.com

Exploration of Additional Biological Activities (e.g., antidiabetic, anticonvulsant, antimalarial, antitubercular)

The versatile thiazole scaffold has been explored for a wide range of other therapeutic applications.

Antidiabetic: Thiazole derivatives are well-established as potential antidiabetic agents. acs.orgnih.gov Their mechanism often involves the inhibition of enzymes like α-amylase and α-glucosidase, which helps in controlling elevated blood sugar levels. nih.gov

Anticonvulsant: Various thiazole and thiadiazole derivatives have been synthesized and screened for anticonvulsant activity. researchgate.netnih.gov In vivo studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice have shown that some of these compounds offer significant protection against seizures. nih.govnih.gov

Antimalarial: Thiazole analogs have been prepared and tested for their in vitro activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. nih.gov These studies led to the identification of compounds with high antimalarial potency and low cytotoxicity in HepG2 cell lines. nih.govresearchgate.net Replacement of a phenyl ring with a pyridine ring in one series yielded a compound with similar potency but potentially better physicochemical properties. nih.gov

Antitubercular: N-pyridyl-N'-thiazolylhydrazine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov The screening identified at least one compound with high antitubercular activity and low toxicity. nih.gov Other 2,4-disubstituted pyridine derivatives have also shown significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming bacilli. acs.org

Mechanistic Insights and Molecular Target Identification of 2,4 Di Pyridin 3 Yl Thiazol 5 Yl Methanol

Molecular Interactions with Biological Macromolecules

The biological activity of (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol stems from its specific interactions with key cellular macromolecules, primarily proteins.

DNA Intercalation and Binding Studies

Currently, there is no direct scientific evidence to suggest that this compound functions through DNA intercalation or direct binding to the DNA helix. Its established mechanism of action is centered on the inhibition of protein kinase activity rather than interaction with nucleic acids.

Protein-Ligand Interaction Analysis (e.g., kinase binding sites)

The primary molecular targets of this compound are specific protein kinases within the TGF-β signaling cascade. It acts as a selective, ATP-competitive inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors. cellsignal.com Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4, and ALK7. cellsignal.comstemcell.com By competing with ATP for the kinase's binding site, it effectively blocks the phosphorylation of downstream signaling molecules. cellsignal.comstemcell.com

The inhibitory potency of this compound has been quantified in various studies. For instance, in cell-free kinase assays, it was shown to inhibit ALK5 and ALK4 with IC₅₀ values of 94 nM and 140 nM, respectively. cellsignal.com Its selectivity is a key feature, as it shows over 100-fold greater affinity for ALK5 compared to 25 other kinases, including p38 MAPK and JNK1. cellsignal.com It does not inhibit the BMP type I receptors ALK2, ALK3, and ALK6. stemcell.com

More recent research has uncovered additional protein interactions. A 2025 study demonstrated that the compound can also bind directly to the SARS-CoV-2 ORF3a protein, suggesting a broader range of potential biological activities. biorxiv.org

| Target Kinase | Receptor Type | IC₅₀ (nM) |

|---|---|---|

| ALK5 (TGFβRI) | TGF-β Type I Receptor | 94 |

| ALK4 (ActRI) | Activin Type I Receptor | 140 |

| ALK7 | Nodal Type I Receptor | Slightly less potent than against ALK4/5 |

Cellular Pathway Modulation

By inhibiting the initial step in the TGF-β signaling cascade, this compound triggers a series of downstream effects, profoundly modulating various cellular pathways.

Induction of Apoptosis in Cellular Models

The effect of this compound on apoptosis is highly context-dependent and is directly linked to the role of TGF-β in the specific cellular environment. In many cancer cells where TGF-β acts as a tumor suppressor by inducing apoptosis, this compound can inhibit this process. For example, in HepG2 cells, TGF-β induces apoptosis, and treatment with this compound completely blocks this effect, thereby inhibiting DNA fragmentation. nih.gov

Conversely, in other contexts, its anti-TGF-β activity can be beneficial. For instance, during infection by the parasite Trypanosoma cruzi, the compound was found to increase the rate of parasite apoptosis. nih.gov A recent study on coronaviruses revealed that the virus can exploit TGF-β-induced apoptosis for its release; this compound effectively inhibits this process. biorxiv.org

Effects on Cell Cycle Progression

TGF-β is a known regulator of the cell cycle, often inducing a G1 phase arrest in epithelial and other cell types. By blocking TGF-β signaling, this compound can prevent this cell cycle arrest. In cell lines such as FET, RIE, and Mv1Lu, TGF-β1 strongly arrests cells in the G0–G1 phase. nih.gov Treatment with this compound significantly counteracts this effect, preventing the decrease of cells in the S phase and thereby overcoming the TGF-β-induced growth inhibition. nih.gov

| Cell Line | Effect of TGF-β | Effect of this compound |

|---|---|---|

| FET | G1 Arrest | Blocks G1 Arrest |

| RIE | G1 Arrest | Blocks G1 Arrest |

| Mv1Lu | G1 Arrest | Blocks G1 Arrest |

Influence on Gene Expression Profiles

The inhibition of ALK kinases by this compound prevents the phosphorylation and nuclear translocation of Smad2 and Smad3, which are the key transcription factors of the canonical TGF-β pathway. This directly impacts the expression of numerous TGF-β target genes. aacrjournals.org

Interleukin 11 (IL11)

Cadherins

Claudins

Collagens

Transcription factors

Tumor necrosis factor ligand superfamily members nih.gov

Another RNA-seq study demonstrated that the compound inhibits the expression of Smad2/3 target genes such as NANOG, LEFTY2, SMAD7, and ID1. researchgate.net Furthermore, in the context of viral infection, it has been shown to downregulate genes in the CLEAR network, which are responsible for lysosomal biogenesis, and to suppress the expression of GADD45b and BAX. biorxiv.org

Elucidation of Specific Signaling Pathways Affected by this compound

Comprehensive searches of available scientific literature and biomedical databases did not yield specific information regarding the elucidation of signaling pathways affected by the chemical compound this compound. Research detailing the biological activity, molecular targets, or mechanism of action for this specific compound is not publicly available.

While the broader classes of molecules containing pyridine (B92270) and thiazole (B1198619) moieties have been investigated for a variety of biological activities, this information is not directly applicable to the unique structure of this compound. The biological effects and, consequently, the signaling pathways modulated by a compound are highly dependent on its precise chemical structure. Therefore, without specific studies on this compound, any discussion of its impact on cellular signaling would be speculative and fall outside the scope of this focused article.

Further research, including in vitro and in vivo studies, would be necessary to identify the molecular targets of this compound and to determine which, if any, signaling pathways are affected by its activity. Such studies would typically involve screening the compound against a panel of kinases, receptors, or enzymes, followed by more detailed mechanistic studies to confirm its effects on specific cellular pathways.

Computational and Theoretical Investigations of 2,4 Di Pyridin 3 Yl Thiazol 5 Yl Methanol

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol, docking studies are instrumental in identifying potential protein targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex.

Research on analogous structures containing thiazole (B1198619) and pyridine (B92270) rings has shown that these compounds can effectively bind to the active sites of various enzymes, such as kinases, proteases, and DNA gyrase. mdpi.comnih.gov The binding is typically governed by a combination of non-covalent interactions:

Hydrogen Bonds: The nitrogen atoms in the two pyridine rings and the hydroxyl group of the methanol (B129727) substituent can act as hydrogen bond acceptors and donors, respectively. These interactions with amino acid residues like aspartate, glutamine, and arginine are often critical for binding affinity.

Pi-Pi Stacking: The aromatic systems of the pyridine and thiazole rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's active site.

Molecular docking simulations of this compound against potential targets like bacterial DNA gyrase or cancer-related kinases help in quantifying the binding affinity, usually expressed as a binding energy score in kcal/mol. mdpi.com Lower binding energy values suggest a more stable and favorable interaction. These studies reveal key residues that are essential for the interaction, guiding further structural modifications to enhance potency and selectivity. nih.govimpactfactor.org

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| DNA Gyrase B (E. coli) | -8.5 | Asp73, Arg76, Gly77 | H-Bond, Electrostatic |

| VEGFR-2 (Human) | -9.2 | Cys919, Asp1046, Phe1047 | H-Bond, Pi-Pi Stacking |

| CDK2 (Human) | -7.9 | Leu83, Lys33, Gln131 | H-Bond, Hydrophobic |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide deep insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO, acting as an electron donor, is indicative of nucleophilic regions, while the LUMO, an electron acceptor, points to electrophilic regions.

For this compound, the HOMO is typically distributed over the electron-rich thiazole ring, while the LUMO is often localized on the electron-deficient pyridine rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors are calculated using the principles of conceptual DFT.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (-EHOMO).

Electron Affinity (A): The energy released when an electron is added (-ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily a molecule can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons, calculated as χ² / (2η).

These descriptors are invaluable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in different chemical environments.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -2.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.10 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 2.15 |

| Electronegativity | χ | (I + A) / 2 | 4.20 |

| Chemical Hardness | η | (I - A) / 2 | 2.05 |

| Chemical Softness | S | 1 / η | 0.49 |

| Electrophilicity Index | ω | χ² / (2η) | 4.30 |

Molecular Dynamics Simulations to Study Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are performed on the docked complex of this compound and its target protein to assess the stability of the binding pose and to understand the conformational changes that may occur.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD: This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. plos.org

RMSF: This parameter analyzes the fluctuation of individual amino acid residues. High RMSF values for residues in the active site can indicate flexibility and important dynamic interactions with the ligand.

MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing stronger evidence for the proposed binding mode. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Pre-Clinical Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME predictions use computational models to estimate a molecule's absorption, distribution, metabolism, and excretion characteristics, helping to identify potential liabilities early in the drug discovery process. nih.gov

For this compound, ADME predictions would assess parameters such as:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. impactfactor.org

Aqueous Solubility: Predicts the solubility of the compound in water, which affects its absorption.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound is likely to cross the BBB, which is important for drugs targeting the central nervous system.

CYP450 Inhibition: Predicts the potential for the compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.

These predictions help to build a comprehensive profile of the compound's drug-like properties. researchgate.netresearchgate.net

| Property | Predicted Value/Descriptor | Status |

|---|---|---|

| Molecular Weight | 283.33 g/mol | Compliant ( < 500) |

| LogP | 1.85 | Compliant ( < 5) |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 5 | Compliant (≤ 10) |

| Aqueous Solubility (logS) | -2.5 | Moderately Soluble |

| BBB Penetration | Low | Unlikely to cross BBB |

| Human Intestinal Absorption | High | Well absorbed |

Predictive Modeling for Biological Activity and Specificity

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate the structural or physicochemical properties of compounds with their biological activities. By building models based on a series of related compounds with known activities, it is possible to predict the activity of new, untested molecules like this compound.

These models can predict various biological endpoints, including anticancer, antimicrobial, or anti-inflammatory activity. mdpi.comresearchgate.net The models are built using molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and statistical methods. For this compound, QSAR models could be used to:

Predict its inhibitory concentration (IC50) against a specific target.

Suggest structural modifications to improve activity. For example, analysis of related di(pyridin-yl) compounds has shown that the position and nature of substituents on the pyridine rings can significantly impact biological activity and pharmacokinetic properties. acs.org

Assess its potential specificity and off-target effects by modeling its activity against a panel of different proteins.

These predictive studies are a cornerstone of modern medicinal chemistry, enabling a more focused and efficient approach to the discovery of new therapeutic agents.

Broader Applications and Translational Potential of 2,4 Di Pyridin 3 Yl Thiazol 5 Yl Methanol Beyond Traditional Medicinal Chemistry

Application as a Lead Compound for Drug Discovery and Optimization

The integration of pyridine (B92270) and thiazole (B1198619) rings into a single molecular entity is a well-established strategy in modern drug design. nih.govpharmaguideline.com Both scaffolds are considered "privileged structures" due to their prevalence in FDA-approved drugs and their ability to interact with a wide array of biological targets. bohrium.comresearchgate.net The thiazole ring is a key component in drugs like the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole (B1682510), while the pyridine ring is found in numerous therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties. bohrium.comresearchgate.netnih.gov

The combination of these two heterocycles in pyridine-thiazole hybrids has yielded compounds with significant therapeutic potential. Research has demonstrated that these hybrids can exhibit potent and selective biological activities, validating the core structure of (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol as a promising starting point for drug discovery.

Key therapeutic areas where pyridine-thiazole derivatives have shown promise include:

Anticancer Activity : Numerous studies have reported the potent antiproliferative and cytotoxic effects of pyridine-thiazole derivatives against various human cancer cell lines. nih.govresearchgate.netarabjchem.org For example, compounds have been identified that show promising activity against breast cancer (MCF-7), liver cancer (HepG2), and leukemia (HL-60) cell lines, with some analogues demonstrating higher potency than the standard drug 5-fluorouracil. nih.govarabjchem.orgresearchgate.net

Antimicrobial Activity : The scaffold has been explored for the development of new antimicrobial agents. Certain 2-(pyridyl)-thiazole derivatives have exhibited significant antibacterial activity, in some cases twofold that of ampicillin (B1664943), and antifungal activity comparable to amphotericin B. researchgate.netresearchgate.net

Anti-inflammatory Activity : Pyridine- and thiazole-based hydrazides have been synthesized and shown to possess promising anti-inflammatory properties, evaluated through protein denaturation methods. nih.gov

Insecticidal Activity : In the field of agrochemicals, N-pyridylpyrazole derivatives incorporating a thiazole ring have been developed as highly effective insecticides against Lepidoptera pests, indicating the value of the pyridyl-thiazole linkage for modulating biological activity in various systems. mdpi.comresearchgate.netnih.gov

The specific structure of this compound offers distinct advantages as a lead compound. The two pyridyl groups provide multiple points for interaction with biological targets, while the methanol (B129727) group at the C5 position serves as a crucial handle for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) through the synthesis of ester, ether, or amine analogues to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Selected Biological Activities of Pyridine-Thiazole Hybrid Compounds

| Compound Class/Example | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-2-propen-1-one | Anticancer | Demonstrated high antiproliferative activity with an IC50 of 0.57 µM in HL-60 (leukemia) cells. | nih.gov |

| Pyridine-thiazole hybrids with pyrazole (B372694) moiety | Anticancer | Showed potent activity against MCF-7 (breast) and HepG2 (liver) cancer cells with IC50 values of 5.84 µM and 8.76 µM, respectively. | arabjchem.org |

| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Antimicrobial | Exhibited antibacterial activity twice as potent as ampicillin against Staphylococcus epidermidis (MIC 0.24 µg/mL). | researchgate.net |

| N-pyridylpyrazole thiazole amides (e.g., compound 7g) | Insecticidal | Displayed excellent activity against P. xylostella larvae with an LC50 value of 5.32 mg/L, comparable to the commercial insecticide indoxacarb. | mdpi.comresearchgate.net |

| Pyridine- and Thiazole-Based Hydrazides | Anti-inflammatory | Showed significant inhibition of bovine serum albumin denaturation with IC50 values ranging from 46.29–100.60 μg/mL. | nih.gov |

Potential in Materials Science Applications

The unique electronic and structural features of this compound make it an attractive candidate for the development of novel functional materials.

There is growing interest in π-conjugated organic molecules for applications in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). semanticscholar.org Thiazole-containing systems, particularly the fused-ring thiazolo[5,4-d]thiazole (B1587360), are recognized as promising building blocks for organic semiconductors. rsc.orgmdpi.com These systems are typically electron-deficient, have a rigid and planar structure that facilitates intermolecular π–π stacking, and exhibit high oxidative stability. rsc.org

The structure of this compound contains the necessary components for such applications. The combination of the electron-accepting pyridine rings and the thiazole core creates a conjugated system whose electronic properties can be tuned. Studies on related pyridine-decorated thiazolo[5,4-d]thiazole fluorophores have shown that the inclusion of pyridyl moieties can significantly enhance photoluminescence quantum yields, making them suitable for emissive applications. researchgate.net The inherent dipolar nature and extended π-system of this compound suggest its potential as a building block for designing new dyes and semiconductors for various optoelectronic devices.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms of pyridine rings are excellent coordination sites for metal ions, making pyridyl-based molecules highly sought-after linkers in MOF synthesis. rsc.orgnih.gov

This compound possesses two pyridyl nitrogen atoms, positioning it as a potentially valuable ditopic or tritopic linker for constructing novel MOFs. The two pyridyl groups can bridge different metal centers to form 2D or 3D frameworks. Structurally analogous ligands, such as 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) and 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole, have been successfully used to create fluorescent MOFs and coordination polymers. mdpi.comresearchgate.net

Furthermore, the methanol group on the thiazole ring adds another layer of functionality. It can either remain as a pendant group within the MOF pores, available for post-synthetic modification, or potentially participate in coordination to a metal center, thereby influencing the final network topology. The resulting MOFs could have applications in gas storage, separation, catalysis, and chemical sensing.

Table 2: Examples of Pyridyl-Based Linkers Used in MOF Synthesis

| Ligand Name | Abbreviation | Coordination Motifs | Resulting MOF Properties | Reference |

|---|---|---|---|---|

| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | bpt | Acts as a neutral bridging linker connecting metal centers (e.g., Cd(II)). | Potential green-light-emitting material. | mdpi.com |

| 1,3-bis(4-pyridyl)propane | bpp | A flexible bispyridyl ligand used with dicarboxylate linkers. | Forms 3D interpenetrated frameworks with intense fluorescence. | rsc.org |

| 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole | Dptztz | Used with dicarboxylate linkers to form 2D coordination networks. | Forms interdigitated coordination polymers with interesting electronic properties. | researchgate.net |

| 4-(4-pyridyl)benzoate | 44pba | A pyridyl-carboxylate ligand. | Creates MOFs with properties like breathing behavior and solvatochromism. | researchgate.net |

Role as a Chemical Probe for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. Given the diverse biological activities associated with the pyridine-thiazole scaffold, this compound or its optimized derivatives could serve as the foundation for novel chemical probes.

Should a derivative be identified with high affinity and selectivity for a specific biological target (e.g., a kinase, receptor, or enzyme), it could be further functionalized for use as a probe. The C5-methanol group is an ideal attachment point for reporter tags such as fluorophores, biotin, or photo-crosslinking groups. Such modifications would allow for the visualization of the target protein in cells, the isolation of the target from complex biological mixtures, or the mapping of its binding site. The development of such probes would be invaluable for elucidating the biological functions of new targets and validating them for therapeutic intervention. This application remains prospective, pending the identification of a specific, high-affinity biological target for this class of compounds.

Catalytic Applications in Organic Synthesis

The inherent chemical properties of this compound suggest its potential utility in catalysis. The nitrogen atoms in both the pyridine and thiazole rings possess lone pairs of electrons, allowing them to function as Lewis bases. pharmaguideline.com This feature could be exploited in organocatalysis, where the molecule could catalyze reactions such as acyl transfers or Michael additions by activating substrates through non-covalent interactions.

Furthermore, when incorporated as a linker into a Metal-Organic Framework, the molecule could contribute to heterogeneous catalysis. If the pyridyl nitrogen atoms are coordinated to the metal centers, the thiazole nitrogen might remain accessible within the MOF pores to act as a catalytic site. Conversely, if one of the pyridyl groups remains uncoordinated, it could serve as a basic site for catalysis. The ordered, crystalline nature of MOFs would offer the advantages of catalyst recyclability and site isolation. While the catalytic properties of this specific molecule have not yet been investigated, its structure provides a strong rationale for exploring its potential in both homogeneous and heterogeneous catalytic systems.

Future Research Directions and Unexplored Areas for 2,4 Di Pyridin 3 Yl Thiazol 5 Yl Methanol

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The development of efficient and sustainable synthetic routes is paramount for the future investigation of (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol. Current synthetic strategies for thiazole (B1198619) derivatives often involve multi-step processes with harsh reaction conditions. bepls.com Future research should prioritize the development of novel, eco-friendly synthetic methodologies.

One promising avenue is the adoption of green chemistry principles. nih.gov This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. bepls.com Techniques such as microwave-assisted synthesis and ultrasound irradiation have shown considerable success in accelerating the synthesis of thiazole-containing compounds while minimizing waste. nih.govijarsct.co.in For instance, one-pot multi-component reactions, which allow for the synthesis of complex molecules in a single step, represent a highly efficient and atom-economical approach that could be adapted for the synthesis of this compound and its analogs. bepls.com

Furthermore, the exploration of biocatalysis, utilizing enzymes to mediate key synthetic steps, could offer a highly selective and environmentally friendly alternative to traditional chemical methods. The development of a robust and scalable green synthesis protocol would not only be more sustainable but also facilitate the production of a library of derivatives for extensive biological screening.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction purity. nih.gov |

| Ultrasound Irradiation | Improved reaction rates and yields under milder conditions. nih.gov |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, and simplified purification processes. bepls.com |

| Green Catalysts and Solvents | Minimized environmental impact and potential for catalyst recycling. bepls.comnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental footprint. |

Deeper Investigation into Multi-Targeting Capabilities

The structural complexity of this compound, featuring multiple heterocyclic rings, suggests the potential for this compound to interact with more than one biological target. Such polypharmacology , or the ability of a single drug to modulate multiple targets, is an increasingly important strategy in the treatment of complex diseases like cancer. rsc.org

Future research should focus on elucidating the multi-targeting capabilities of this compound. A primary area of interest would be its potential as a multi-targeting kinase inhibitor . rsc.org Many thiazole-containing compounds have demonstrated inhibitory activity against various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. nih.gov A comprehensive screening of this compound against a broad panel of kinases could reveal novel inhibitory activities. Understanding the structure-activity relationships (SAR) through the synthesis and evaluation of analogs will be crucial in optimizing its potency and selectivity against identified targets.

Development of Advanced Delivery Systems for In Vitro and Ex Vivo Studies

Like many heterocyclic compounds, this compound may exhibit poor aqueous solubility, which can hinder its biological evaluation and therapeutic application. bibliotekanauki.pl The development of advanced drug delivery systems is therefore a critical area for future research to enhance its bioavailability and efficacy in preclinical studies.

Nanoparticle-based delivery systems offer a promising solution. nih.gov Encapsulating the compound within nanoparticles, such as polymeric micelles or liposomes, can improve its solubility, protect it from degradation, and potentially enable targeted delivery to specific cells or tissues. imp.kiev.uanih.gov These nanoformulations can be particularly advantageous for delivering poorly soluble drugs in aqueous media for in vitro and ex vivo experiments, ensuring accurate and reproducible results. bibliotekanauki.pl

| Delivery System | Potential Benefits for this compound |

| Polymeric Micelles | Enhanced solubility and stability of poorly soluble compounds. nih.gov |

| Liposomes | Biocompatible carriers for both hydrophilic and hydrophobic drugs. |

| Nanosuspensions | Increased dissolution rate and bioavailability of poorly soluble drugs. bibliotekanauki.pl |

Integration with Artificial Intelligence and Machine Learning for Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers a powerful tool for accelerating the optimization of this compound. astrazeneca.com AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of novel compounds. hilarispublisher.com

In the context of this specific molecule, AI and ML could be employed to:

Predict ADME-T properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) to identify potential liabilities early in the development process. hilarispublisher.com

Generate novel derivatives with improved potency and selectivity by exploring the vast chemical space around the core scaffold. hilarispublisher.com

Identify potential off-target effects by predicting interactions with a wide range of biological macromolecules.

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising analogs, thereby reducing the time and cost associated with traditional trial-and-error approaches. crimsonpublishers.com

Discovery of Undiscovered Biological Activities and Therapeutic Targets

The full spectrum of biological activities for this compound is likely yet to be uncovered. The presence of both thiazole and pyridine (B92270) rings, which are common pharmacophores in a wide range of therapeutic agents, suggests that this compound could have applications beyond a single disease area. mdpi.com

Future research should involve broad-based phenotypic screening to identify novel biological activities. This could include screening against a diverse panel of cancer cell lines, pathogenic microbes (bacteria and fungi), and viruses. ijrpr.com The unique bis-heterocyclic structure may confer unexpected activities against novel therapeutic targets. researchgate.netnih.gov For instance, pyrazole-thiazole hybrids have been explored for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov A similar comprehensive investigation of this compound could reveal unforeseen therapeutic opportunities.

Conclusion

Outlook on its Future Significance in Chemical and Biological Sciences

Despite the current lack of direct research, the structural features of (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol suggest a potential for future significance in both chemical and biological sciences. The molecule incorporates a thiazole (B1198619) ring, a heterocyclic structure found in numerous pharmacologically active compounds. nih.gov Thiazole derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. mdpi.comnih.gov

Furthermore, the presence of two pyridin-3-yl substituents is noteworthy. The pyridine (B92270) ring is a common scaffold in pharmaceuticals and natural products, contributing to a compound's biological activity and pharmacokinetic properties. researchgate.net The specific substitution pattern can influence the molecule's three-dimensional shape and its ability to interact with biological targets.

The methanol (B129727) group at the 5-position of the thiazole ring provides a functional handle for further chemical modification. This hydroxyl group could be used to create a variety of derivatives, such as esters or ethers, which could be explored to modulate the compound's solubility, stability, and biological activity. This potential for derivatization makes this compound an interesting scaffold for the development of new chemical entities.

Given the established biological importance of both thiazole and pyridine moieties, it is plausible that this compound could serve as a foundational structure for the design of novel therapeutic agents. Future research efforts would first need to focus on the development of a synthetic route to produce the compound. Following a successful synthesis, a comprehensive evaluation of its biological properties against a range of targets would be warranted. Such studies could uncover potential applications in areas like oncology, infectious diseases, or inflammation, thereby establishing the significance of this currently unexplored molecule.

Q & A

Q. What synthetic methodologies are most effective for synthesizing (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step procedures, including thiazole core formation and subsequent functionalization. A recommended approach is:

Thiol Intermediate Preparation : Start with a pyridinyl-substituted thiol precursor (e.g., 4-phenyl-5-((thiadiazole-thio)methyl)-1,2,4-triazole-3-thiol) via classical methods involving reflux with alkylating agents like bromoalkanes in propan-2-ol .

Cyclization and Alkylation : React the thiol intermediate with sodium monochloroacetate in aqueous medium, followed by acidification with acetic acid to yield the target alcohol .

- Optimization Tips :

- Use polar aprotic solvents (e.g., THF) with catalysts like DMAP to enhance reaction efficiency .

- Purify via silica gel chromatography with CH₂Cl₂:MeOH gradients to isolate the product (typical yields: ~52%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm pyridinyl and thiazole proton environments. For example, pyridinyl protons typically resonate at δ 7.5–8.5 ppm, while thiazole protons appear at δ 6.5–7.2 ppm .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+ peaks around m/z 310–330) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement of this compound derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement. Key steps include:

Data Integration : Process diffraction data with SHELXS/SHELXD for initial phase determination .

Twinned Data Handling : Apply HKLF5 format in SHELXL for high-resolution or twinned datasets .

- Troubleshooting :

- For disordered pyridinyl groups, use PART/SUMP instructions to model alternative conformations.

- Validate hydrogen bonding networks with PLATON to resolve packing ambiguities .

Q. What strategies are employed in structure-activity relationship (SAR) studies to evaluate the bioactivity of thiazol-5-yl derivatives?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with substituents at the pyridinyl or methanol positions (e.g., halogenation, alkylation) and compare IC₅₀ values in enzymatic assays .

- Computational Modeling :

Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., CDK inhibitors). Focus on thiazole-pyrrolidine interactions .

MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Example SAR Insight : Pyridinyl N-oxidation reduces potency by disrupting π-π stacking, as seen in CDK inhibitor studies .

Q. How can computational methods predict the stability and reactivity of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., methanol hydroxyl group) prone to oxidation .

- pKa Prediction : Use ChemAxon or SPARC to estimate pKa values (~9.5 for the hydroxyl group), guiding buffer selection for stability studies .

- Degradation Pathways : Simulate hydrolysis mechanisms in acidic (pH 3) and basic (pH 10) conditions via Gaussian transition-state modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products